2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Overview
Description
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is a chemical compound that has been extensively researched for its potential in various scientific applications. It is a heterocyclic compound with a pyridazine ring and two chlorine atoms attached to it.
Scientific Research Applications
Chemical Reactions and Syntheses
Nucleophilic Substitution Reactions : This compound reacts with nucleophiles like sodium methoxide, sodium azide, and phenol, forming various derivatives. Such reactions are fundamental in organic synthesis and can lead to the development of new compounds with potential applications (Chung, Kang, & Yoon, 1998).
Conversion to Carbonyl Compounds : It has been used to convert oximes to carbonyl compounds under microwave irradiation. This method is noted for its neutral, mild, and eco-friendly conditions, which are crucial in green chemistry (Kim, Lee, Kim, Lee, & Yoon, 2010).
Synthesis of Heterocyclic Compounds : It serves as a precursor for synthesizing various heterocyclic compounds like trans-2-(2-aryl- or heteroarylvinyl)-4,5-dichloropyridazin-3(2H)-ones. These compounds have potential applications in pharmaceuticals and agrochemicals (Yim et al., 2008).
Molecular and Structural Analysis
- Crystal Structure and DFT Calculations : Detailed studies on the crystal structure and theoretical calculations using Density Functional Theory (DFT) have been conducted. Such studies provide insights into the electronic properties and molecular interactions of these compounds, which are crucial in materials science (Silva-Júnior et al., 2016).
Applications in Drug Discovery
Synthesis of Anticancer Compounds : Derivatives of pyridazinone have been synthesized and evaluated for anticancer activity. Molecular docking studies have been employed to predict their potential as pharmaceutical agents (Mehvish & Kumar, 2022).
- odiazepine Receptors**: Research has shown the ability to synthesize derivatives that act as ligands for benzodiazepine receptors. This is significant for the development of new therapeutic agents for nervous system disorders (Anzini et al., 1992).
Advanced Material Synthesis
Transition-Metal-Free Synthesis : The compound has been used in the transition-metal-free preparation of heterocycle-fused oxazepines, showcasing its utility in synthesizing complex organic molecules for potential applications in material science (Sapegin et al., 2015).
Friedel-Crafts Esterification : It has been used for the esterification of alcohols under Friedel–Crafts conditions, demonstrating its versatility in organic synthesis and potential applications in developing new materials or pharmaceuticals (Kim, Sung, Ryu, Yoon, & Lee, 2014).
properties
IUPAC Name |
4,5-dichloro-2-(chloromethyl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c6-2-10-5(11)4(8)3(7)1-9-10/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUIQSKUWJLSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403589 | |
Record name | 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | |
CAS RN |
51356-03-7 | |
Record name | 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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